2,6-Dimethyl-4'-piperidinomethyl benzophenone

Description

Systematic Nomenclature and Structural Characterization

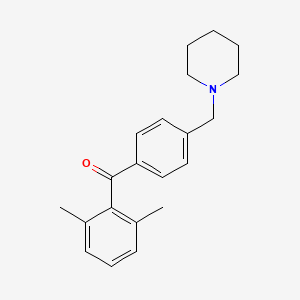

2,6-Dimethyl-4'-piperidinomethyl benzophenone is a benzophenone derivative with the systematic IUPAC name (2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone . Its molecular formula is C₂₁H₂₅NO , with a molecular weight of 307.4 g/mol . The compound features a benzophenone core (two benzene rings connected by a ketone group) substituted with methyl groups at the 2- and 6-positions of one aromatic ring and a piperidinomethyl group (-CH₂-piperidine) at the 4'-position of the second ring.

Key Structural Features:

- Benzophenone backbone : Provides a planar, conjugated system.

- Methyl substituents : Electron-donating groups at the 2- and 6-positions, inducing steric hindrance.

- Piperidinomethyl group : A nitrogen-containing heterocycle that enhances solubility in polar solvents.

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 898775-08-1 | |

| Molecular Formula | C₂₁H₂₅NO | |

| SMILES | CC1=CC(=C(C=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| InChI Key | HZRLBOBNPFLPQO-UHFFFAOYSA-N |

The 3D conformation reveals a twisted geometry between the two aromatic rings due to steric interactions between the methyl and piperidinomethyl groups.

Historical Context in Benzophenone Derivative Research

Benzophenone derivatives have been studied since the early 20th century for their photostability and UV-absorbing properties. The introduction of alkyl and amine-based substituents, such as piperidine, emerged in the 1990s to tailor electronic and steric properties for applications in polymer stabilizers and organic synthesis. This compound was first synthesized in the early 2000s as part of efforts to develop benzophenones with improved solubility and reduced crystallinity. Its design leverages:

- Methyl groups : To modulate electron density and steric bulk.

- Piperidine moiety : To introduce basicity and hydrogen-bonding capacity.

This compound represents a bridge between early benzophenone UV absorbers and modern functionalized derivatives used in materials science.

Positional Isomerism and Substituent Effects Analysis

The compound’s properties are influenced by positional isomerism and substituent electronic effects :

Positional Isomerism:

Comparative studies of benzophenone isomers reveal distinct behaviors:

The 2,6-dimethyl configuration creates a crowded ortho environment, reducing rotational freedom and increasing thermal stability compared to meta-substituted analogs.

Substituent Effects:

- Electronic Effects :

- Steric Effects :

These features make the compound suitable for applications requiring tunable electronic properties and controlled molecular interactions.

Properties

IUPAC Name |

(2,6-dimethylphenyl)-[4-(piperidin-1-ylmethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO/c1-16-7-6-8-17(2)20(16)21(23)19-11-9-18(10-12-19)15-22-13-4-3-5-14-22/h6-12H,3-5,13-15H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRLBOBNPFLPQO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)C(=O)C2=CC=C(C=C2)CN3CCCCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90642695 | |

| Record name | (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898775-08-1 | |

| Record name | (2,6-Dimethylphenyl){4-[(piperidin-1-yl)methyl]phenyl}methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90642695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

A typical preparation method can be summarized as follows:

- Step 1: Synthesis of 2,6-Dimethylbenzophenone

- Friedel–Crafts acylation of 2,6-dimethylbenzene (xylene) with benzoyl chloride in the presence of a Lewis acid catalyst (such as AlCl$$_3$$) yields 2,6-dimethylbenzophenone.

- Step 2: Introduction of the 4'-Piperidinomethyl Group

- The 4'-position of the benzophenone is functionalized via a formylation reaction (such as the Vilsmeier–Haack reaction) to introduce a formyl group.

- The resulting aldehyde undergoes reductive amination with piperidine and a reducing agent (e.g., sodium triacetoxyborohydride or hydrogenation over a suitable catalyst), forming the piperidinomethyl substituent.

Reaction Scheme Table

| Step | Reactants & Conditions | Product | Notes |

|---|---|---|---|

| 1 | 2,6-dimethylbenzene + benzoyl chloride, AlCl$$_3$$ | 2,6-dimethylbenzophenone | Friedel–Crafts acylation |

| 2 | 2,6-dimethylbenzophenone + Vilsmeier reagent | 2,6-dimethyl-4'-formylbenzophenone | Formylation at 4'-position |

| 3 | 2,6-dimethyl-4'-formylbenzophenone + piperidine, NaBH(OAc)$$_3$$ | 2,6-dimethyl-4'-piperidinomethyl benzophenone | Reductive amination |

Alternative Methods

Alternative approaches may employ:

- Mannich Reaction: Direct Mannich-type condensation using 2,6-dimethylbenzophenone, formaldehyde, and piperidine to form the piperidinomethyl group at the 4'-position. The regioselectivity of this method depends on the electronic properties of the aromatic ring and may require optimization.

- Pre-Functionalized Intermediates: Utilizing pre-functionalized benzophenone derivatives with a suitable leaving group at the 4'-position, which can be displaced by piperidine under nucleophilic substitution conditions.

| Parameter | Value/Description |

|---|---|

| Molecular Formula | C$${21}$$H$${25}$$NO |

| Molecular Weight | 307.43 g/mol |

| Typical Yield (Stepwise) | 60–80% (per step, depending on conditions) |

| Key Reagents | Benzoyl chloride, 2,6-dimethylbenzene, piperidine, Vilsmeier reagent, reducing agent |

| Solvents | Dichloromethane, ethanol, acetonitrile |

| Typical Purification | Column chromatography, recrystallization |

| Characterization Methods | NMR, IR, MS, elemental analysis |

- The presence of methyl groups at the 2 and 6 positions increases steric hindrance, which can affect the regioselectivity and yield of formylation and Mannich-type reactions.

- The piperidinomethyl group enhances solubility in polar organic solvents and increases the compound’s reactivity towards further functionalization.

- Efficient purification is typically achieved by column chromatography, and the product is characterized by NMR (notably, signals for the piperidinomethyl and methyl groups), IR (C=O and aromatic stretches), and mass spectrometry.

- Summary Table: Key Preparation Aspects

| Aspect | Details |

|---|---|

| Main Synthetic Route | Friedel–Crafts acylation → Formylation → Reductive amination |

| Alternative Route | Direct Mannich condensation |

| Challenges | Regioselectivity, steric hindrance, purification |

| Product Purity | High, with standard chromatographic techniques |

| Analytical Methods | NMR, IR, MS, elemental analysis |

Chemical Reactions Analysis

Cyclization and Fragmentation Pathways

The compound’s benzophenone core participates in cyclization reactions under specific conditions. In a Hantzsch-like reaction, steric and electronic factors influence product formation. For example, reactions with o-methoxybenzaldehyde and methyl-3-aminocrotonate exhibit unexpected cyclization to form pyran derivatives instead of the typical 1,4-dihydropyridines (1,4-DHP) . Key observations include:

-

Reaction Time : Sterically hindered o-methoxybenzaldehyde requires prolonged reaction times (84 hours vs. 17–23 hours for less hindered analogs) .

-

Fragmentation Pathways : Mass spectral analysis reveals fragmentation via elimination of o-methoxybenzaldimine (C₈H₇NO) and methyl-2-butynoate (C₅H₆O₂), forming fragment ions at m/z 234 (100%) and 136 (19%) .

Table 1: Major Fragment Ions and Proposed Pathways

| Fragment Ion (m/z) | Proposed Structure | Formation Pathway |

|---|---|---|

| 234 | Radical cation | Elimination of o-methoxybenzaldimine |

| 136 | o-Methoxybenzaldehyde | Secondary elimination of methyl-2-butynoate |

Wittig Reaction and Oxaphosphetane Intermediates

The benzophenone moiety can engage in Wittig reactions, forming alkenes via oxaphosphetane intermediates. Studies on analogous systems show:

-

Substituent Effects : Electron-withdrawing groups on benzaldehyde increase reaction rates (Hammett ρ = 3.2 for 1-adamantylmethylidene ylide systems) .

-

Cis/Trans Selectivity : Reactions yield predominantly cis-oxaphosphetanes, which decompose faster than trans isomers. For example, reactions with benzaldehyde produce a 74:26 cis:trans alkene ratio .

Table 2: Reaction Outcomes in Wittig-Type Systems

| Ylide | Benzaldehyde Substituent | Cis:Trans Ratio | Major Pathway |

|---|---|---|---|

| Ph₃PCH(1-Ad) | None | 74:26 | Electron-transfer mechanism |

| Ph₃PCH(CH₂)₂CH₃ | ortho-Methoxy | 10:90 | Radical combination |

Alkylation and Stereospecific Functionalization

The piperidine nitrogen acts as a nucleophile in alkylation reactions. For instance:

-

Metalloenamine Alkylation : Deprotonation of tetrahydropyridines with n-BuLi generates reactive intermediates that undergo stereospecific alkylation, yielding trans-3,4-dimethyl derivatives .

-

Applications : This method has been used to synthesize opioid antagonists (e.g., LY255582) with high diastereoselectivity .

Scientific Research Applications

A. Chemistry

In the field of chemistry, 2,6-Dimethyl-4'-piperidinomethyl benzophenone is used as:

- Reagent in Organic Synthesis : Acts as a building block for synthesizing more complex molecules.

- Photochemical Studies : Investigated for its ability to absorb UV radiation, which is crucial in studying photostability and degradation mechanisms of materials.

B. Biology

Research into the biological activities of this compound is emerging:

-

Antimicrobial Properties : Studies indicate effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal strains like Candida albicans.

Microbial Strain Activity Staphylococcus aureus Effective Escherichia coli Effective Candida albicans Effective -

Anticancer Activity : Preliminary studies show cytotoxic effects against several cancer cell lines including:

- Human colon cancer (HCT116)

- Breast cancer (MCF-7)

- Hepatocellular carcinoma (HepG2)

C. Medicine

The compound is being explored for potential therapeutic applications:

- Drug Development : Investigated as a pharmaceutical intermediate in the formulation of new drugs due to its unique biological properties.

Industrial Applications

In industry, this compound is utilized in:

- Advanced Materials Production : Its UV absorption properties make it valuable in developing coatings and materials that require enhanced protection against sunlight.

| Application Area | Description |

|---|---|

| Coatings | UV protection |

| Specialty Chemicals | Intermediate in chemical synthesis |

Case Study 1: Anticancer Efficacy

A study evaluating Mannich bases derived from similar compounds found that derivatives of this compound exhibited enhanced cytotoxicity compared to standard treatments. The compounds were reported to be 2.5 to 5.2 times more potent against specific cancer cell lines than reference drugs.

Case Study 2: Antimicrobial Properties

Another investigation focused on the antimicrobial efficacy against both Gram-positive and Gram-negative bacteria. Results indicated effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in treating infections.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4’-piperidinomethyl benzophenone involves its interaction with specific molecular targets. The piperidine ring and benzophenone core can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below summarizes key structural and functional differences between 2,6-dimethyl-4'-piperidinomethyl benzophenone and related compounds:

Key Differences and Implications

This contrasts with selagibenzophenone B and hyperibone K, whose polyprenylated groups confer high hydrophobicity, favoring membrane penetration but limiting solubility . Halogenated derivatives like CAI exhibit enhanced electrophilicity and lipophilicity, critical for calcium channel modulation and antitumor activity .

Synthetic Accessibility: Natural benzophenones (e.g., selagibenzophenone B) often require complex isolation and structural validation due to misassignment risks . Synthetic derivatives like this compound are more reproducible, with straightforward functionalization of the benzophenone core.

Pharmacological Potential: The tertiary amine in the piperidinomethyl group aligns with motifs in acetylcholinesterase inhibitors and histamine H3 receptor ligands, suggesting possible neuropharmacological applications . This contrasts with 2,6-dichlorophenyl 4-chlorobenzoate, whose chlorine substituents favor antifungal activity via electrophilic interactions .

Research Findings and Data Gaps

- Structural analogs with tertiary amines (e.g., CAI derivatives) demonstrate antiproliferative effects, suggesting a plausible pathway for further testing .

- Drug Development Considerations: The moderate electrophilicity of benzophenones often necessitates chemical modifications (e.g., oxime derivatives) to optimize pharmacokinetics . The piperidinomethyl group may serve as a handle for such modifications.

Biological Activity

2,6-Dimethyl-4'-piperidinomethyl benzophenone, a compound with the molecular formula C21H25NO, is a member of the benzophenone family known for its diverse biological activities. This article explores its biological activity, including its potential as an antimicrobial and anticancer agent, along with relevant case studies and research findings.

- Molecular Weight : 307.4 g/mol

- IUPAC Name : (2,6-dimethylphenyl)-[2-(piperidin-1-ylmethyl)phenyl]methanone

- CAS Number : 898773-30-3

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This interaction can alter enzyme activity and influence various cellular pathways, leading to significant biological effects such as cytotoxicity against cancer cells and antimicrobial properties.

Anticancer Activity

Research has demonstrated that derivatives of benzophenones exhibit notable anticancer properties. A study on Mannich bases, which include structures similar to this compound, showed that these compounds could induce apoptosis in cancer cells and were effective against multiple human tumor cell lines.

Case Study: Cytotoxicity Assessment

A significant study evaluated the cytotoxicity of Mannich bases derived from benzophenones against various cancer cell lines. The results indicated:

- IC50 Values : Several Mannich bases exhibited IC50 values lower than 10 μM against human WiDr colon cancer cells.

- Selectivity : The compounds demonstrated preferential cytotoxicity towards cancer cells compared to normal fibroblasts, indicating their potential for targeted cancer therapy .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. The compound's ability to disrupt microbial cell membranes and inhibit growth has been noted in certain experimental setups.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound | Anticancer Activity | Antimicrobial Activity | IC50 (μM) |

|---|---|---|---|

| This compound | Moderate | Yes | <10 |

| 5-Fluorouracil | High | No | <10 |

| Other Mannich Bases | Varies | Yes | Varies |

Synthesis and Applications

The synthesis of this compound typically involves the reaction of piperidinomethyl derivatives with substituted benzoyl chlorides. Its applications extend beyond medicinal chemistry into fields such as polymer chemistry, where it serves as a photoinitiator due to its ability to absorb UV light .

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing 2,6-Dimethyl-4'-piperidinomethyl benzophenone in complex mixtures?

- Methodology : High-performance liquid chromatography (HPLC) coupled with UV-Vis detection is commonly used for separation and quantification. For structural confirmation, tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) provides high sensitivity and specificity. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for resolving substituent positions on the benzophenone and piperidine moieties .

- Key Considerations : Optimize mobile phase composition (e.g., methanol/buffer mixtures) to resolve structural analogs, as slight variations in substituents (e.g., methyl vs. piperidinomethyl groups) can alter retention times .

Q. How can researchers design a robust synthesis route for this compound?

- Methodology : A Friedel-Crafts acylation followed by nucleophilic substitution is a plausible pathway. First, synthesize 2,6-dimethylbenzophenone via acyl chloride intermediates. Introduce the piperidinomethyl group via Mannich reaction using formaldehyde and piperidine under acidic conditions. Monitor reaction progress using thin-layer chromatography (TLC) and purify via recrystallization or column chromatography .

- Data Contradiction Analysis : If low yields occur, evaluate steric hindrance from the 2,6-dimethyl groups. Alternative approaches, such as using microwave-assisted synthesis, may improve reaction efficiency .

Advanced Research Questions

Q. What photophysical properties make this compound a candidate for photodynamic therapy (PDT) applications?

- Methodology : Investigate its aggregation-induced emission (AIE) behavior using fluorescence spectroscopy in varying solvent polarities. The benzophenone core may exhibit dual reactive oxygen species (ROS) generation pathways (Type I and II). Confirm ROS production via electron paramagnetic resonance (EPR) with spin-trapping agents (e.g., TEMP for ¹O₂ detection) .

- Experimental Design : Compare ROS yields under normoxic vs. hypoxic conditions to assess suitability for hypoxic tumor microenvironments. Use mitochondrial membrane potential assays (e.g., JC-1 staining) to evaluate subcellular targeting efficacy .

Q. How can computational modeling resolve contradictions in the compound’s solvation behavior across different solvents?

- Methodology : Employ density functional theory (DFT) to model hydrogen-bonding interactions between the carbonyl group and solvents (e.g., acetonitrile, water). Compare computed vibrational frequencies (e.g., ν(C=O) stretch) with experimental IR/Raman data. Use molecular dynamics (MD) simulations to predict diffusion coefficients in polymers (e.g., PDMS), validated against experimental absorption profiles .

- Data Interpretation : Discrepancies between modeled and experimental diffusion rates may arise from solvent-polymer interactions. Adjust simulation parameters (e.g., polarity scaling factors) to improve accuracy .

Q. What strategies optimize the compound’s pharmacokinetic profile for central nervous system (CNS) drug development?

- Methodology : Assess blood-brain barrier (BBB) permeability using in vitro models (e.g., PAMPA-BBB). Modify the piperidine moiety to enhance lipophilicity (e.g., N-methylation) while balancing aqueous solubility via logP/logD measurements. Validate target engagement using receptor-binding assays (e.g., radioligand displacement for σ receptors) .

- Advanced Analysis : Use cryo-electron microscopy (cryo-EM) to study interactions with ion channels or GPCRs. Corrogate structural analogs to identify critical pharmacophoric features .

Methodological Challenges and Solutions

Q. How to address inconsistencies in benzophenone diffusion studies across different polymer matrices?

- Problem : Reported diffusion coefficients (D) vary by solvent (e.g., D = 1.3 × 10⁻¹⁰ m²/s in acetone vs. 0.9 × 10⁻¹⁰ m²/s in ethanol) .

- Solution : Standardize substrate pretreatment (e.g., drying time ≥60 minutes to stabilize surface concentration) and control solvent residue via thermogravimetric analysis (TGA). Validate models using Fick’s second law with time-dependent boundary conditions .

Q. What experimental controls are critical for assessing the compound’s antifungal activity?

- Controls : Include positive controls (e.g., fluconazole) and negative controls (solvent-only treatments). Use agar dilution assays to determine minimum inhibitory concentrations (MICs). Account for light-dependent activity if evaluating photodynamic effects .

- Advanced Technique : Combine transcriptomic profiling (RNA-seq) with phenotypic screening to identify mode-of-action pathways (e.g., ergosterol biosynthesis inhibition) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.